molecular formula C27H44O5 B092459 Convallagenin A CAS No. 17149-95-0

Convallagenin A

Cat. No.: B092459
CAS No.: 17149-95-0
M. Wt: 448.6 g/mol
InChI Key: ZUAUXYWVXMTADI-ZRUUGFNHSA-N
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Description

Convallagenin A is a steroidal saponin aglycone predominantly found in plants of the Asparagaceae family, such as Rohdea chinensis and Convallaria majalis. Its core structure consists of a spirostane skeleton (cyclopentanophenanthrene backbone) with hydroxyl groups at the 1β, 3β, and 5β positions . When glycosylated, this compound forms bioactive saponins, such as this compound 3-O-β-D-glucopyranoside, which exhibit significant pharmacological properties, including anti-inflammatory and cardioprotective effects .

Properties

CAS No.

17149-95-0

Molecular Formula

C27H44O5

Molecular Weight

448.6 g/mol

IUPAC Name

(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13S,14R,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14,16,18-triol

InChI

InChI=1S/C27H44O5/c1-15-5-10-27(31-14-15)16(2)23-21(32-27)12-20-18-6-9-26(30)13-17(28)11-22(29)25(26,4)19(18)7-8-24(20,23)3/h15-23,28-30H,5-14H2,1-4H3/t15-,16-,17-,18+,19-,20-,21-,22+,23-,24-,25-,26-,27+/m0/s1

InChI Key

ZUAUXYWVXMTADI-ZRUUGFNHSA-N

SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6(C5(C(CC(C6)O)O)C)O)C)C)OC1

Isomeric SMILES

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@]6([C@@]5([C@@H](C[C@@H](C6)O)O)C)O)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6(C5(C(CC(C6)O)O)C)O)C)C)OC1

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C27H42O3 (aglycone) .
  • Glycosylated Form: C32H52O9 (3-O-β-D-glucopyranoside derivative; molecular weight 580.70 g/mol) .
  • Functional Groups : 1β,3β,5β-triol, spirostane backbone.
  • ADMET Profile : High intestinal absorption (82.5%), low blood-brain barrier permeability (0.028), and moderate oral bioavailability (55.8%) .

Comparison with Structurally Similar Compounds

Convallagenin A shares structural homology with other spirostanol saponins. Two notable analogs are Convallagenin B and (25R)-5β-spirostan-1β,3β,5β-triol 3-O-β-D-glucopyranoside.

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Glycosylation Functional Groups
This compound (aglycone) C27H42O3 414.62 None 1β,3β,5β-triol
This compound 3-O-β-D-glucoside C32H52O9 580.70 3-O-β-D-glucopyranoside 1β,3β,5β-triol, glucoside
(25R)-5β-spirostan-1β,3β,5β-triol 3-O-β-D-glucoside C33H54O9 594.74 3-O-β-D-glucopyranoside 1β,3β,5β-triol, 25R configuration
Convallagenin B Not specified >98% purity Likely glycosylated Structural analog (exact groups unconfirmed)

Key Structural Differences:

Glycosylation Patterns: this compound derivatives are typically glycosylated at the 3-O position (e.g., glucopyranoside or arabinopyranoside) . (25R)-5β-spirostan-1β,3β,5β-triol 3-O-β-D-glucoside shares the 3-O-glucoside moiety but differs in the 25R stereochemistry, which may influence receptor binding . Convallagenin B’s structure remains partially uncharacterized but is hypothesized to differ in hydroxylation or glycosylation sites .

Stereochemical Variations :

  • The 25R configuration in (25R)-5β-spirostan-1β,3β,5β-triol enhances metabolic stability compared to this compound’s aglycone .

Mechanistic Insights:

  • This compound 3-O-β-D-glucoside inhibits NF-kappa-B, reducing pro-inflammatory cytokine production .
  • Convallagenin B lacks detailed mechanistic data but is utilized in lipid metabolism studies .

Pharmacokinetic and Toxicity Profiles

Table 3: ADMET and Toxicity Comparison

Parameter This compound 3-O-β-D-glucoside (25R)-5β-spirostan-1β,3β,5β-triol 3-O-β-D-glucoside Convallagenin B
Intestinal Absorption 82.5% 75.2% (estimated) No data
BBB Permeability 0.028 0.015 No data
Ames Mutagenicity Negative Negative No data
Hepatotoxicity Low risk Moderate risk No data

Critical Observations:

    Q & A

    Q. What statistical approaches are appropriate for multivariate analysis of this compound’s bioactivity data?

    • Methodological Answer : Use principal component analysis (PCA) to reduce dimensionality and partial least squares regression (PLSR) to correlate structural features with activity. Apply false discovery rate (FDR) correction for high-throughput datasets and report effect sizes with confidence intervals .

    Key Considerations for Research Design

    • Data Contradiction Analysis : Explicitly report limitations (e.g., sample size, assay sensitivity) and use triangulation to validate findings across multiple methodologies .
    • Ethical and Reproducibility Standards : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) and cite primary literature for experimental protocols .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Convallagenin A
    Reactant of Route 2
    Convallagenin A

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